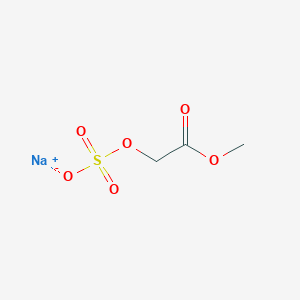
Sodium(carbomethoxy)methane sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium(carbomethoxy)methane sulfonate is a chemical compound with the molecular formula C3H5NaO6S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a sulfonic acid group, which imparts specific chemical reactivity and functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium(carbomethoxy)methane sulfonate can be synthesized through multiple synthetic routes. One common method involves the reaction of methyl bromoacetate with sodium sulfite in a mixture of ethanol and water at temperatures ranging from 10°C to 50°C for approximately 2 hours . This reaction yields this compound with high purity.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Sodium(carbomethoxy)methane sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups, such as sulfides.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium(carbomethoxy)methane sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is utilized in biochemical assays and as a labeling agent for biomolecules.
Medicine: Research has explored its potential as a drug delivery agent and in the development of therapeutic compounds.
Industry: It is employed in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of sodium(carbomethoxy)methane sulfonate involves its ability to act as an alkylating agent. The alkyl-oxygen bonds in the compound undergo fission, allowing it to react with nucleophiles within the intracellular milieu. This reactivity is influenced by the structure of the alkyl group and the local characteristics of the nucleophile .
Comparison with Similar Compounds
- Sodium methanesulfonate
- Sodium ethanesulfonate
- Sodium propanesulfonate
Comparison: Sodium(carbomethoxy)methane sulfonate is unique due to the presence of the carbomethoxy group, which enhances its reactivity and functionality compared to other sulfonates. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired .
Properties
Molecular Formula |
C3H5NaO6S |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
sodium;(2-methoxy-2-oxoethyl) sulfate |
InChI |
InChI=1S/C3H6O6S.Na/c1-8-3(4)2-9-10(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 |
InChI Key |
KNXMECJUAZCRLR-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)COS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















